2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid
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Overview
Description
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling of the pyridine moiety
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the piperidine and pyridine rings can engage in various binding interactions with enzymes or receptors. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methoxy)pyridine-4-carboxylic acid
- 2-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methoxy)pyridine-4-carboxylic acid
Uniqueness
The unique combination of the Boc-protected piperidine and the methoxy-pyridine moiety distinguishes 2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid from other similar compounds. This structure provides specific reactivity and binding properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H24N2O5 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-8-4-5-12(10-19)11-23-14-9-13(15(20)21)6-7-18-14/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,20,21) |
InChI Key |
WNOWIXHMTQMQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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